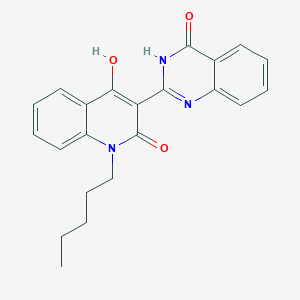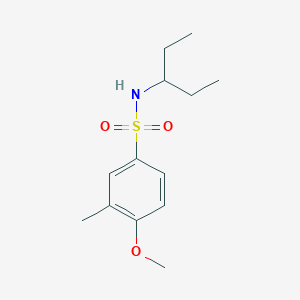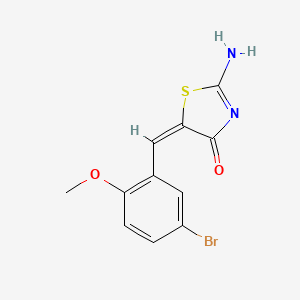![molecular formula C21H26N2O3 B6033277 3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone](/img/structure/B6033277.png)
3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone, also known as MPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPB is a member of the piperidinone family of compounds, which are known to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone is not fully understood, but it is thought to involve the inhibition of telomerase activity. Telomerase is an enzyme that is responsible for the maintenance of telomeres, which are essential for cell division. By inhibiting telomerase activity, 3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone is thought to induce apoptosis in cancer cells. In addition to its effects on telomerase, 3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone has also been shown to inhibit the activity of other enzymes involved in cell growth and division, such as cyclin-dependent kinases.
Biochemical and Physiological Effects:
3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone has been shown to have a range of biochemical and physiological effects. In addition to its effects on cancer cells, 3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to improve cognitive function and memory in animal models. These effects are thought to be due to the ability of 3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone to modulate the activity of various signaling pathways in the body, including the MAPK/ERK and PI3K/AKT pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone in lab experiments is its high purity and stability. 3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone is a synthetic compound that can be easily synthesized in large quantities, making it suitable for use in high-throughput screening assays. However, one of the limitations of using 3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone in lab experiments is its relatively low solubility in water. This can make it difficult to administer to cells or animals in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone. One area of research is in the development of more potent and selective inhibitors of telomerase activity. Another area of research is in the identification of other signaling pathways that are modulated by 3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone, and the development of compounds that target these pathways. Additionally, there is a need for more studies on the safety and toxicity of 3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone, particularly in animal models. Overall, 3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone involves a multi-step process that begins with the reaction of 4-phenoxybenzylamine with 3-hydroxy-2-piperidone. This reaction results in the formation of an intermediate, which is then treated with methyl iodide to yield the final product, 3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone. The synthesis of 3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. 3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This effect is thought to be due to the ability of 3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone to inhibit the activity of the enzyme telomerase, which is involved in the maintenance of telomeres, the protective caps on the ends of chromosomes that are essential for cell division.
Propriétés
IUPAC Name |
3-hydroxy-1-methyl-3-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-22(16-21(25)13-6-14-23(2)20(21)24)15-17-9-11-19(12-10-17)26-18-7-4-3-5-8-18/h3-5,7-12,25H,6,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHZFJGBJCLWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)(CN(C)CC2=CC=C(C=C2)OC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-ethoxyphenyl)acetyl]amino}-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6033196.png)
![2-[tert-butyl(methyl)amino]ethyl 3-phenylpropanoate hydrochloride](/img/structure/B6033203.png)

![N-[1-methyl-2-(2-pyridinyl)ethyl]-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6033211.png)
![N-(1-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6033219.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide](/img/structure/B6033225.png)
![1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol](/img/structure/B6033236.png)
![1-sec-butyl-7-[4-(difluoromethoxy)phenyl]-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6033244.png)
![N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6033258.png)

![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6033280.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6033286.png)
